molecular formula C17H21N3O4 B2594539 N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 1421522-54-4

N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2594539
CAS No.: 1421522-54-4
M. Wt: 331.372
InChI Key: ZOVQNJCNBLRCDB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a piperidine ring, and a pyrrolidinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the piperidine ring, and the pyrrolidinone group. One common approach is to start with the benzo[d][1,3]dioxole precursor, which undergoes a series of reactions such as nitration, reduction, and acylation to form the desired intermediate. This intermediate is then reacted with piperidine and pyrrolidinone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-16-2-1-7-20(16)13-5-8-19(9-6-13)17(22)18-12-3-4-14-15(10-12)24-11-23-14/h3-4,10,13H,1-2,5-9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVQNJCNBLRCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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